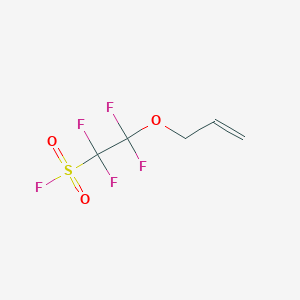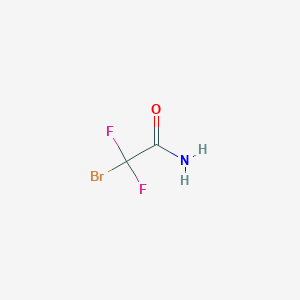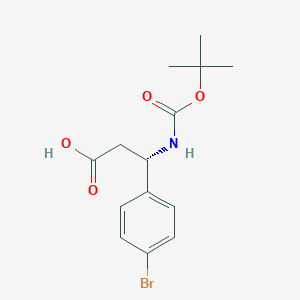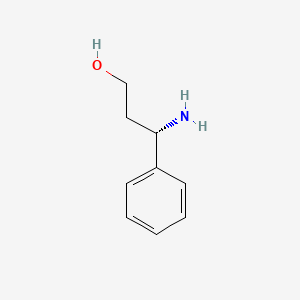
2-Bromo-3-cloro-5-(trifluorometil)piridina
Descripción general
Descripción
2-Bromo-3-chloro-5-(trifluoromethyl)pyridine, also known as 2-BC5P, is a compound that has become increasingly important in scientific research. It is a colorless, volatile liquid with a strong odor and is used in a variety of applications, including organic synthesis and medicinal chemistry. 2-BC5P is a versatile compound that can be used in a variety of reactions and has a wide range of applications.
Aplicaciones Científicas De Investigación
Industria Agroquímica
2-Bromo-3-cloro-5-(trifluorometil)piridina: es un intermediario clave en la síntesis de diversos agroquímicos. Sus derivados se utilizan en la protección de cultivos contra plagas. Los derivados de trifluorometilpiridina (TFMP), incluido este compuesto, se han incorporado a más de 20 nuevos agroquímicos con nombres comunes ISO .
Industria Farmacéutica
Varios productos farmacéuticos contienen el grupo TFMP derivado de compuestos como la This compound. Estos productos han sido aprobados para su comercialización y muchos candidatos se encuentran actualmente en ensayos clínicos. Las propiedades fisicoquímicas únicas del átomo de flúor contribuyen a las actividades biológicas de estos derivados .
Síntesis de Medicamentos Aprobados por la FDA
El grupo trifluorometilo, que forma parte de la This compound, se encuentra en 19 medicamentos aprobados por la FDA en los últimos 20 años. Este grupo sirve como uno de los farmacóforos, lo que indica la importancia del compuesto en el desarrollo de medicamentos .
Síntesis Orgánica
Este compuesto se utiliza como sustrato en reacciones de α-arilación catalizadas por paladio. Estas reacciones son fundamentales para crear moléculas orgánicas complejas, que pueden tener aplicaciones que van desde la ciencia de materiales hasta los productos farmacéuticos .
Medicina Veterinaria
En la industria veterinaria, los derivados de TFMP se utilizan en la formulación de medicamentos. Se han aprobado dos productos veterinarios que contienen el grupo TFMP, lo que demuestra la versatilidad del compuesto más allá de los productos farmacéuticos humanos .
Productos de Protección de Cultivos
This compound: se utiliza en la producción de varios productos de protección de cultivos. Su alta demanda se atribuye a su efectividad en la síntesis de compuestos utilizados para proteger los cultivos contra diversas plagas .
Propiedades
IUPAC Name |
2-bromo-3-chloro-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF3N/c7-5-4(8)1-3(2-12-5)6(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTKGMYGLYWNDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371226 | |
| Record name | 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75806-84-7 | |
| Record name | 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-bromo-3-chloro-5-(trifluoromethyl)pyridine in pharmaceutical research?
A: 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine is a crucial building block in synthesizing various pharmaceutical compounds, particularly anti-cancer agents. Its structure allows for further chemical modifications, making it a versatile intermediate for developing new drugs. [, ]
Q2: Can you describe the innovative synthetic method for producing 2-bromo-3-chloro-5-(trifluoromethyl)pyridine outlined in the research?
A: The research proposes a novel multi-step synthesis of 2-bromo-3-chloro-5-(trifluoromethyl)pyridine. It begins with readily available and cost-effective 6-hydroxynicotinic acid. The process involves reacting 6-hydroxynicotinic acid with hydrofluoric acid and sulfur tetrafluoride under specific temperature and pressure conditions to produce 2-hydroxy-5-(trifluoromethyl)pyridine. [, ] Further reactions with N-chlorosuccinimide and phosphorus oxybromide, followed by purification, yield the desired 2-bromo-3-chloro-5-(trifluoromethyl)pyridine. [, ] This method boasts a yield exceeding 38% and is suitable for industrial production due to its economical and scalable nature. [, ]
Q3: What are the advantages of this new synthetic method compared to existing techniques?
A: This novel approach utilizes readily available, inexpensive starting materials, making it cost-effective. [, ] Additionally, the reaction conditions are relatively mild and suitable for large-scale production, offering a practical advantage for industrial applications. [, ] The reported yield of over 38% further highlights its efficiency compared to potential alternative synthetic routes. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-(1,3-Benzoxazol-2-yl)-1-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B1273116.png)






